molecular formula C64H104Br2N2O2 B12943462 (E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione

(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione

Cat. No.: B12943462
M. Wt: 1093.3 g/mol
InChI Key: MXELPTSBPANGEI-AIDPXTNXSA-N
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Description

(E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of bisisoindigos, which are characterized by their electron-deficient aromatic systems and potential use in organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by a series of coupling reactions. The reaction conditions often require an inert atmosphere, such as argon, and the use of anhydrous solvents to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

(E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially leading to the formation of new derivatives.

    Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:

Mechanism of Action

The mechanism by which (E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione exerts its effects is primarily through its interaction with electron-deficient aromatic systems. The compound can participate in charge transfer interactions, which are crucial for its function in electronic devices. The molecular targets and pathways involved include the formation of π-π stacking interactions and hydrogen bonding, which enhance its stability and performance in various applications .

Comparison with Similar Compounds

Similar Compounds

  • (E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-bipyrrolo[2,3-b]pyridinylidene]-2,2’-dione
  • 3,3’-((3E,3’E)-((E)-ethene-1,2-diyl)bis(1-(4-decyltetradecyl)-2-oxoindoline-6-yl-3-ylidene))bis(1-(4-decyltetradecyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)

Uniqueness

What sets (E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione apart from similar compounds is its specific structural configuration, which provides unique electronic properties. The presence of bromine atoms and the extended conjugated system contribute to its high electron affinity and stability, making it particularly suitable for use in high-performance electronic devices .

Properties

Molecular Formula

C64H104Br2N2O2

Molecular Weight

1093.3 g/mol

IUPAC Name

(3E)-6-bromo-3-[6-bromo-1-(4-decyltetradecyl)-2-oxoindol-3-ylidene]-1-(4-decyltetradecyl)indol-2-one

InChI

InChI=1S/C64H104Br2N2O2/c1-5-9-13-17-21-25-29-33-39-53(40-34-30-26-22-18-14-10-6-2)43-37-49-67-59-51-55(65)45-47-57(59)61(63(67)69)62-58-48-46-56(66)52-60(58)68(64(62)70)50-38-44-54(41-35-31-27-23-19-15-11-7-3)42-36-32-28-24-20-16-12-8-4/h45-48,51-54H,5-44,49-50H2,1-4H3/b62-61+

InChI Key

MXELPTSBPANGEI-AIDPXTNXSA-N

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCC)CCCCCCCCCC)C1=O

Origin of Product

United States

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